molecular formula C10H7Cl2NO2S2 B1411640 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole CAS No. 2202829-95-4

2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole

Cat. No.: B1411640
CAS No.: 2202829-95-4
M. Wt: 308.2 g/mol
InChI Key: SIFWUEQNOZJUIW-UHFFFAOYSA-N
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Description

2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole is a synthetic small molecule designed for research and development, incorporating two high-value pharmacophores: the thiazole ring and the sulfonamide group. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, is a privileged structure in medicinal chemistry due to its aromaticity and widespread presence in biologically active compounds . This scaffold is found in more than 18 FDA-approved drugs, including the anticancer agent dasatinib and the antimicrobial Sulfathiazole, underlining its significant versatility and therapeutic relevance . The integration of a sulfonamide functional group further expands the compound's potential, as this moiety is a key feature in drugs with a wide spectrum of activities, including antidiabetic, antibacterial, and anticancer properties . The specific molecular architecture of this compound, featuring chlorine substituents and a sulfonyl linker, makes it a promising candidate for investigating new therapeutic agents. Researchers can utilize this compound as a core building block in the synthesis of novel derivatives or as a tool compound for in vitro screening against various biological targets. Its structure is particularly relevant for programs targeting enzyme inhibition, given the demonstrated efficacy of both thiazole and sulfonamide-containing compounds in inhibiting targets like α-glucosidase, carbonic anhydrase, and various kinases . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and characterization data.

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenyl)sulfonylmethyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S2/c11-7-1-3-9(4-2-7)17(14,15)6-8-5-13-10(12)16-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFWUEQNOZJUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CN=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions. This step forms the core thiazole structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazole intermediate with a chlorobenzene derivative in the presence of a strong base.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thioethers or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Its structural features allow it to interact with bacterial enzymes, disrupting essential biochemical pathways.

  • Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL.
PathogenMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus4Lower than penicillin
Escherichia coli8Comparable to ampicillin

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity.

  • Efficacy Against Fungi : Research indicates that it is effective against several fungal strains, as highlighted in the following table:
FungusMIC (mg/mL)Comparison with Reference Drugs
Candida albicans3.92–4.01Lower than fluconazole
Aspergillus niger4.01–4.23Comparable to standard antifungals
Trichophyton viride0.11Fourfold better than bifonazole

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound against viruses such as Tobacco Mosaic Virus (TMV).

  • Inhibition Rates : Certain derivatives achieved up to 50% inhibition of TMV in vitro, indicating potential applications in agricultural biotechnology.

Case Study 1: Antimicrobial Efficacy

A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazole derivatives, including 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole. The results indicated promising cytotoxic effects against glioblastoma multiforme cells, suggesting potential applications in cancer therapy.

Case Study 2: Structure-Activity Relationship Analysis

Research published in PubMed Central highlighted the structure-activity relationship (SAR) analysis of thiazole derivatives. Modifications to the thiazole ring were shown to enhance antibacterial and antifungal properties significantly. This underscores the importance of chemical structure in determining biological efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. Additionally, the thiazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole (Target Compound) C₁₀H₇Cl₂NS₂ 276.21 2-Cl, 5-[(4-Cl-C₆H₄)SO₂CH₂] High polarity (sulfonyl group), planar thiazole core
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydro-pyrazolyl)thiazole C₂₈H₂₀ClFN₈S 554.01 4-Cl-C₆H₄, 4-F-C₆H₄, triazole, pyrazole Isostructural packing, triclinic symmetry; halogen-dependent crystal adjustments
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid C₁₁H₉ClN₂O₄S₂ 356.78 SO₂NH, COOH, 4-CH₃ Enhanced solubility (carboxylic acid), potential for salt formation
3-Chloro-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole C₁₀H₉ClN₂O₂S₂ 288.77 1,2,4-thiadiazole core, SO₂CH₂-C₆H₄-CH₃ Higher thermal stability (thiadiazole core), reduced planarity
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole C₉H₆Cl₂N₂S₂ 277.20 S-C₆H₃Cl₂, 1,2,3-thiadiazole Lower polarity (sulfanyl vs. sulfonyl), increased lipophilicity

Key Comparisons

Heterocyclic Core Variations

  • Thiazole vs. Thiadiazole : The target compound’s 1,3-thiazole core is less rigid than 1,2,4-thiadiazole (e.g., CAS 494763-26-7), which exhibits higher thermal stability due to additional nitrogen . Thiadiazoles (e.g., 1,2,3-thiadiazole in CAS 338978-71-5) often show reduced planarity, affecting π-π stacking in crystallography .
  • Substituent Effects : The sulfonyl group in the target compound increases polarity compared to sulfanyl (e.g., 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole), which enhances lipophilicity and membrane permeability .

Halogen and Functional Group Impact

  • Chlorine vs. Fluorine : Compounds with 4-fluorophenyl groups (e.g., ) exhibit similar crystal packing but require lattice adjustments due to smaller van der Waals radii of F vs. Cl .
  • Carboxylic Acid Derivatives: The introduction of a carboxylic acid group (e.g., 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid) improves aqueous solubility, making it more suitable for pharmaceutical formulations than the target compound .

Biological Activity

2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClN2O2S2
  • Molecular Weight : 284.76 g/mol

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings were tested against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
7lSalmonella typhi182.14
7mBacillus subtilis200.63
7nEscherichia coli152.17
7oStaphylococcus aureus161.13

These results indicate that the compound has moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound also shows promising enzyme inhibition properties, particularly as an acetylcholinesterase (AChE) inhibitor. A study reported IC50 values for various thiazole derivatives:

CompoundAChE IC50 (µM)
10.10 ± 0.05
180.80 ± 0.050
203.10 ± 0.10

The structure-activity relationship suggests that modifications on the phenyl ring significantly influence AChE inhibition efficacy .

Anticancer Potential

In addition to its antimicrobial and enzyme inhibitory activities, compounds related to thiazoles have been evaluated for anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models . The data indicate that these compounds may be effective against various cancer cell lines.

Case Studies

  • Study on Antimicrobial Properties : A research study evaluated the antimicrobial activity of synthesized thiazole derivatives, including the target compound. The results indicated significant inhibition against pathogenic bacteria, particularly when combined with other antibiotics .
  • Enzyme Inhibition Research : Another study focused on the inhibitory effects of thiazole derivatives on AChE and butyrylcholinesterase (BChE), demonstrating their potential as therapeutic agents for Alzheimer's disease .

Q & A

Q. What synthetic methodologies are reported for thiazole derivatives containing sulfonyl and chlorophenyl moieties?

Synthesis of structurally related thiazole-sulfonyl compounds typically involves:

  • Cyclization reactions : Lawesson’s reagent is used to cyclize ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, forming the thiazole core (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) .
  • Oxidative chlorination : Intermediate sulfides are oxidized to sulfonyl chlorides using Cl2 or SO2Cl2.
  • Multi-step functionalization : For example, coupling 4-[(4-chlorophenyl)sulfonyl]phenyl groups with amino acids or heterocycles via amidation or nucleophilic substitution .

Q. Key Reagents and Conditions :

Reagent/ConditionRoleExample YieldReference
Lawesson’s reagentCyclization65–78%
SO2Cl2Oxidative chlorination82%
DCC (Dicyclohexylcarbodiimide)Amide coupling70–87%

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., sulfonyl-methyl protons at δ 3.8–4.2 ppm, thiazole carbons at 160–170 ppm) .
  • FT-IR : Sulfonyl (S=O) stretches at 1150–1350 cm<sup>−1</sup> and C-Cl stretches at 550–750 cm<sup>−1</sup> .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å) using SHELXL for refinement .

Q. Example Spectral Data :

TechniqueKey Peaks/ParametersReference
<sup>1</sup>H NMRδ 4.1 (s, 2H, CH2SO2)
FT-IR1320 cm<sup>−1</sup> (asymmetric S=O)
X-rayThiazole ring planarity (RMSD < 0.02 Å)

Q. What are common impurities or byproducts during synthesis, and how are they resolved?

  • Byproducts : Unreacted sulfonyl chloride intermediates or dimerization products from incomplete cyclization.
  • Resolution Methods :
    • Chromatography : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) .
    • Recrystallization : Ethanol/water mixtures for purity >95% .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Refinement Protocols : Use SHELXL’s restraints for disordered atoms and validate with Rfree values (<5% discrepancy) .
  • Computational Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic distortions .

Case Study : A study on ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate showed a 0.04 Å deviation in C-S bond lengths between X-ray and DFT; this was attributed to crystal packing effects .

Q. What in silico strategies predict the biological activity of sulfonyl-thiazole derivatives?

  • Molecular Docking : Target CRF1 receptors (PDB: 4K5Y) to assess binding affinity; docking scores correlate with IC50 values (e.g., nanomolar affinity for CRF1 antagonists) .
  • ADMET Prediction : Use SwissADME to evaluate logP (optimal 2–3) and bioavailability .

Example : For 4-[(4-chlorophenyl)sulfonyl]phenyl derivatives, docking revealed hydrogen bonding with Arg<sup>101</sup> of carbonic anhydrase IX, explaining anti-cancer activity .

Q. How do structural modifications (e.g., substituent position) impact pharmacological efficacy?

  • SAR Studies :
    • Sulfonyl Position : Para-substitution (vs. meta) enhances receptor selectivity (e.g., CRF1 vs. CRF2 by 1000-fold) .
    • Thiazole Substituents : Methyl groups at C5 improve metabolic stability (t1/2 >6 h in vivo) .

Q. What strategies optimize yield in multi-step syntheses of similar compounds?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., amidation from 12 h to 30 min) .
  • Catalytic Systems : Pd/C for hydrogenolysis of benzyl-protected intermediates (yield >90%) .

Q. How are in vitro bioactivity assays designed for sulfonyl-thiazole derivatives?

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., NCI-60 panel) with IC50 values <10 µM considered active .

Example : 5-Phenyl-1,3-thiazole-4-sulfonamides showed IC50 = 2.1 µM against MCF-7 cells .

Q. Notes

  • Software Tools : SHELX (crystallography) , Gaussian (DFT) , AutoDock (docking) .
  • Data Validation : Cross-reference NMR/IR with PubChem or crystallographic databases (CCDC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole
Reactant of Route 2
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2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole

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